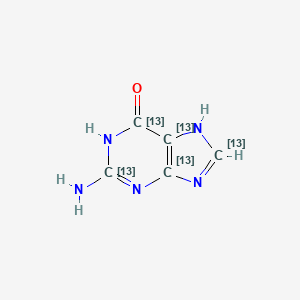
Guanine-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グアニン-13C5は、グアニンの炭素-13標識体であり、プリン誘導体であり、デオキシリボ核酸およびリボ核酸を含む核酸の基本的な成分の1つです。グアニンは、共役二重結合を持つ融合ピリミジン-イミダゾール環系で構成されています。 炭素-13標識は、科学研究における代謝経路の追跡と研究に使用されます .
2. 製法
合成経路と反応条件: グアニン-13C5の合成には、グアニン分子への炭素-13同位体の組み込みが含まれます。これは、グアニンの合成における炭素-13標識前駆体の使用など、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、炭素-13標識シアナミドとホルムアミジン酢酸の反応であり、続いて環化およびその後の反応により、標識されたグアニンが形成されます .
工業的生産方法: グアニン-13C5の工業的生産には、通常、炭素-13標識前駆体を使用して大規模合成が含まれます。このプロセスには、標識化合物の高収率と純度を保証するために、反応条件の厳格な制御が必要です。 最終製品は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製され、所望の同位体濃縮が達成されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-13C5 involves the incorporation of carbon-13 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of guanine. One common method involves the reaction of carbon-13 labeled cyanamide with formamidine acetate, followed by cyclization and subsequent reactions to form the labeled guanine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled precursors. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired isotopic enrichment .
化学反応の分析
反応の種類: グアニン-13C5は、以下を含むさまざまな化学反応を起こします。
酸化: グアニンは、デオキシリボ核酸の一般的な酸化損傷である8-オキソグアニンを形成するために酸化されます。
還元: 還元反応は、グアニンをそのジヒドロ型に変換できます。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過酸化水素または過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウムまたは接触水素化。
主な生成物:
酸化: 8-オキソグアニン。
還元: ジヒドログアニン。
置換: ハロゲン化グアニン誘導体.
4. 科学研究への応用
グアニン-13C5は、科学研究において幅広い用途があります。
化学: 代謝経路と反応機構を研究するトレーサーとして使用されます。
生物学: 核酸の構造と機能におけるグアニンの役割を理解するのに役立ちます。
医学: グアニン含有薬の代謝を追跡するための薬物動態研究で使用されます。
科学的研究の応用
Guanine-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of guanine in nucleic acid structure and function.
Medicine: Used in pharmacokinetic studies to trace the metabolism of guanine-containing drugs.
Industry: Employed in the synthesis of labeled nucleotides for use in molecular biology and diagnostic assays
作用機序
グアニン-13C5の作用機序には、核酸への組み込みが含まれ、そこで塩基対形成と水素結合に関与します。炭素-13標識により、核磁気共鳴分光法と質量分析法を使用して、グアニンの代謝運命を追跡できます。 グアニンは、DNAポリメラーゼやリボヌクレオチドレダクターゼなど、核酸代謝に関与するさまざまな酵素と相互作用します .
類似の化合物:
アデニン-13C5: 同様の用途に使用される別の炭素-13標識プリン誘導体。
シトシン-13C5: 炭素-13標識ピリミジン誘導体。
チミン-13C5: デオキシリボ核酸研究で使用される炭素-13標識ピリミジン
独自性: グアニン-13C5は、グアニン四重鎖を形成する特定の役割と、遺伝子発現の調節とテロメアの安定化に重要なG-四重鎖構造の形成への関与により、ユニークです . これは、遺伝的安定性とがん研究に関連する研究において特に価値があります。
類似化合物との比較
Adenine-13C5: Another carbon-13 labeled purine derivative used in similar applications.
Cytosine-13C5: A carbon-13 labeled pyrimidine derivative.
Thymine-13C5: A carbon-13 labeled pyrimidine used in deoxyribonucleic acid studies
Uniqueness: Guanine-13C5 is unique due to its specific role in forming guanine quartets and its involvement in the formation of G-quadruplex structures, which are important in the regulation of gene expression and the stabilization of telomeres . This makes it particularly valuable in studies related to genetic stability and cancer research.
特性
分子式 |
C5H5N5O |
|---|---|
分子量 |
156.09 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1 |
InChIキー |
UYTPUPDQBNUYGX-CVMUNTFWSA-N |
異性体SMILES |
[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13C](=N2)N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















